3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one
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Overview
Description
3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one is a complex organic compound with the molecular formula C17H14N2O4 This compound is characterized by its benzofuran core structure, which is substituted with a benzylamino group and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a nitroethenyl derivative, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of benzylamino derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The benzylamino group may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(benzylamino)-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
- N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
- 3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-thiophenedione
Uniqueness
3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of benzylamino and nitroethenyl groups allows for versatile chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14N2O4/c20-17-14-9-5-4-8-13(14)16(23-17)15(19(21)22)11-18-10-12-6-2-1-3-7-12/h1-9,11,16,18H,10H2 |
InChI Key |
KXJOBJRRNMJBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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